2-((tert-Butoxycarbonyl)amino)-3-(3-fluoro-2-isopropoxyphenyl)propanoic acid
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Overview
Description
2-((tert-Butoxycarbonyl)amino)-3-(3-fluoro-2-isopropoxyphenyl)propanoic acid is a complex organic compound characterized by its intricate molecular structure. This compound features a tert-butoxycarbonyl (Boc) protecting group, a fluoro-substituted phenyl ring, and an isopropoxy group, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Synthetic Routes and Reaction Conditions:
Protection of Amines: The Boc group is commonly introduced to amines using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP).
Coupling Reactions: The compound can be synthesized through coupling reactions involving protected amino acids and fluoro-substituted phenyl derivatives.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield.
Process Optimization: Continuous flow chemistry and automated synthesis platforms are employed to enhance efficiency and reduce production costs.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to introduce additional functional groups.
Reduction: Reduction reactions can be employed to modify the compound's structure.
Substitution: Substitution reactions are common, especially involving the fluoro-substituted phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium(VI) oxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use strong bases or nucleophiles.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: Derivatives with modified phenyl rings.
Scientific Research Applications
This compound finds applications across various fields:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding.
Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways:
Molecular Targets: It interacts with enzymes and receptors involved in inflammatory responses.
Pathways: The compound modulates signaling pathways related to pain and inflammation.
Comparison with Similar Compounds
3-Fluoro-2-isopropoxybenzoic Acid: Similar structure but lacks the amino group.
2-((tert-Butoxycarbonyl)amino)propanoic Acid: Similar Boc protecting group but different phenyl group.
This detailed overview provides a comprehensive understanding of 2-((tert-Butoxycarbonyl)amino)-3-(3-fluoro-2-isopropoxyphenyl)propanoic acid, highlighting its synthesis, reactions, applications, and mechanisms
Properties
IUPAC Name |
3-(3-fluoro-2-propan-2-yloxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24FNO5/c1-10(2)23-14-11(7-6-8-12(14)18)9-13(15(20)21)19-16(22)24-17(3,4)5/h6-8,10,13H,9H2,1-5H3,(H,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBTGSHOBHFDPTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC=C1F)CC(C(=O)O)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24FNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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